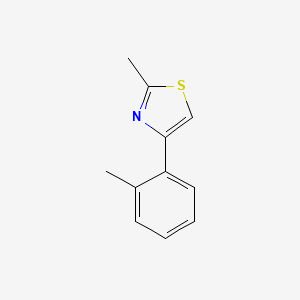

2-Methyl-4-(o-tolyl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-4-(o-tolyl)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound features a methyl group at the second position and an ortho-tolyl group at the fourth position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Wirkmechanismus

Target of Action

Thiazole derivatives, in general, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in various biochemical processes .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, including inhibiting enzyme activity, blocking receptor binding, or disrupting protein function . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Thiazole derivatives, in general, have been found to impact a wide range of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, viral replication, and cancer cell proliferation .

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could range from reduced inflammation and pain to inhibited growth of microbes or cancer cells .

Biochemische Analyse

Cellular Effects

Thiazole derivatives have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole compounds are generally stable and do not degrade rapidly

Dosage Effects in Animal Models

Thiazole derivatives have been shown to exhibit dose-dependent effects in various animal models .

Metabolic Pathways

Thiazole compounds are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Thiazole compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Thiazole compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(o-tolyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the reaction can be carried out using 2-bromoacetophenone and o-tolylthioamide under basic conditions .

Reaction Conditions:

Reagents: 2-bromoacetophenone, o-tolylthioamide

Solvent: Ethanol or methanol

Catalyst: Sodium ethoxide or potassium carbonate

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(o-tolyl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present on the aromatic ring.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced aromatic compounds.

Substitution: Formation of halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(o-tolyl)thiazole has several scientific research applications due to its unique chemical structure and biological activities:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

2-Methylthiazole: Lacks the ortho-tolyl group, resulting in different biological activities.

4-(o-Tolyl)thiazole: Lacks the methyl group at the second position, affecting its chemical reactivity.

2,4-Dimethylthiazole: Contains two methyl groups, leading to distinct pharmacological properties.

Uniqueness:

- The presence of both the methyl group at the second position and the ortho-tolyl group at the fourth position gives 2-Methyl-4-(o-tolyl)thiazole unique chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

2-Methyl-4-(o-tolyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This article summarizes the available research on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which is known for its pharmacological significance. The thiazole moiety contributes to various biological activities, including antimicrobial, antioxidant, and anticancer properties. Its molecular structure can be represented as follows:

- Chemical Formula : C₉H₉N₃S

- Molecular Weight : 179.25 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. In one study, derivatives of thiazole were tested against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The findings suggested notable inhibition zones and low minimum inhibitory concentrations (MIC), indicating potent antimicrobial effects .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 8 | Moderate |

| S. aureus | 4 | Strong |

| C. albicans | 16 | Moderate |

Antioxidant Activity

The compound has also demonstrated promising antioxidant activity through various assays, including DPPH and hydroxyl radical scavenging tests. These assays measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress and related diseases. The antioxidant capacity of this compound suggests its potential use in preventing oxidative damage .

Anticancer Potential

Recent studies have explored the anticancer properties of thiazole derivatives, including this compound. Research has shown that these compounds can inhibit the activity of aurora kinases, enzymes critical for cell division and tumor growth. Inhibition of these kinases can lead to reduced proliferation of cancer cells, making thiazoles a target for cancer therapy .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Radical Scavenging : Its ability to scavenge free radicals contributes to its antioxidant effects.

- Molecular Interactions : Molecular docking studies have suggested that this compound can interact with various biological targets, influencing signaling pathways related to inflammation and immunity .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated several thiazole derivatives for their antimicrobial activity against resistant strains of bacteria. The results indicated that this compound was among the most effective compounds tested .

- Antioxidant Properties : Another research project highlighted the antioxidant potential of thiazole derivatives in cellular models, demonstrating that treatment with these compounds significantly reduced oxidative stress markers .

- Cancer Cell Studies : In vitro studies showed that this compound reduced the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Eigenschaften

IUPAC Name |

2-methyl-4-(2-methylphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c1-8-5-3-4-6-10(8)11-7-13-9(2)12-11/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZGMGWMVWKZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CSC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.